4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its intricate molecular structure. Its molecular formula is , with a molecular weight of approximately 453.5 g/mol. This compound features multiple functional groups, including thiazole, thiadiazole, and pyrrole moieties, which contribute to its potential biological activity and chemical reactivity .
This compound falls under the category of heterocyclic compounds, which are cyclic compounds containing at least one atom that is not carbon. The presence of various heteroatoms such as nitrogen and sulfur in its structure classifies it further into thiadiazoles and thiazoles, which are known for their diverse biological activities .
The synthesis of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves several steps:
Continuous flow reactors may be utilized in industrial settings to enhance efficiency and safety during the synthesis process.
The molecular structure of this compound is intricate, featuring several functional groups that contribute to its chemical properties:
COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NN=C(S4)C5CCCO5
DZLONAFVKPWKDI-UHFFFAOYSA-N
The compound's structure includes a methoxyphenyl group, a pyrrole ring, and thiadiazole and thiazole components that are interconnected through an amide linkage .
The chemical reactivity of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can be influenced by its functional groups. Common reactions include:
The specific conditions (temperature, solvent) significantly influence the reaction outcomes and yield.
Preliminary studies suggest that 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide exhibits potential biological activities. The exact mechanisms of action remain to be fully elucidated but may involve interactions with biological macromolecules such as proteins or nucleic acids. These interactions are crucial for understanding its therapeutic potential in various applications .
The physical properties of this compound include:
These properties are essential for determining the compound's behavior under different conditions and its suitability for various applications .
4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several applications in scientific research:
Further research is necessary to explore its full range of applications and to establish safety profiles for potential medicinal uses .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0